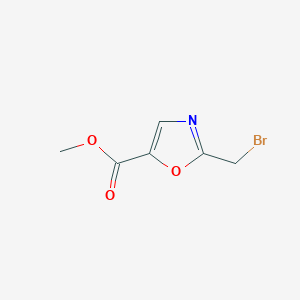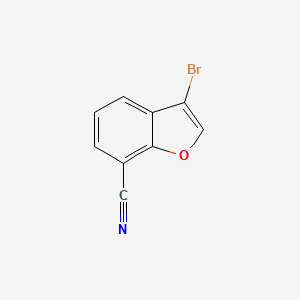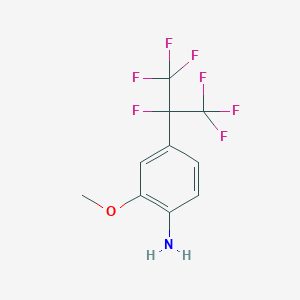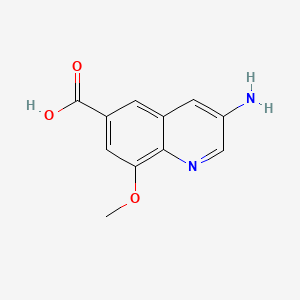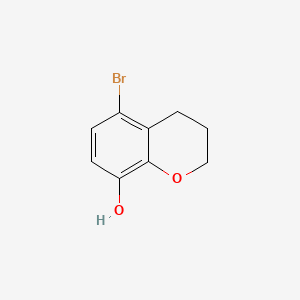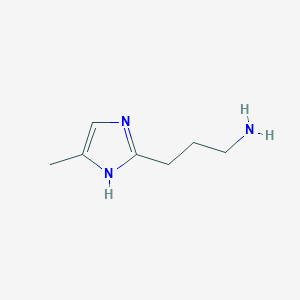
5-methyl-1H-imidazole-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-imidazole-2-propanamine: is a heterocyclic organic compound that features an imidazole ring with a methyl group at the 5-position and a propanamine group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Condensation of Aldehydes with Amines: Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization.
Industrial Production Methods: Industrial production often involves multi-component reactions that are catalyzed by metals such as nickel or copper. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, copper, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its biological activity, the compound is explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The mechanism by which 5-methyl-1H-imidazole-2-propanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
2-methyl-1H-imidazole-1-propanamine: Similar structure but with a different substitution pattern.
4-methylimidazole: Another imidazole derivative with a methyl group at the 4-position.
Uniqueness: 5-methyl-1H-imidazole-2-propanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
GJQMYAJNDMSOKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
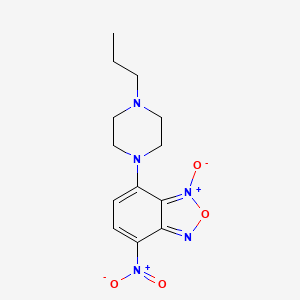
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
